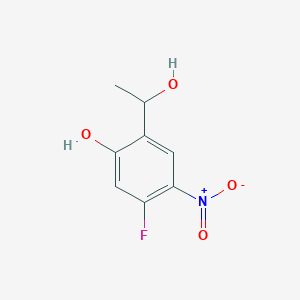

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol

Description

Properties

Molecular Formula |

C8H8FNO4 |

|---|---|

Molecular Weight |

201.15 g/mol |

IUPAC Name |

5-fluoro-2-(1-hydroxyethyl)-4-nitrophenol |

InChI |

InChI=1S/C8H8FNO4/c1-4(11)5-2-7(10(13)14)6(9)3-8(5)12/h2-4,11-12H,1H3 |

InChI Key |

RSLIXMYGEIIKBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1O)F)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Overview of the Two-Step Synthesis

The most authoritative and industrially viable preparation method involves a two-step sequence:

- Step A: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline.

- Step B: Diazotization of 5-fluoro-2-nitroaniline followed by hydrolysis to produce 5-fluoro-2-nitrophenol.

This method is characterized by high selectivity, minimal side reactions, short reaction times, and high yields, making it suitable for scale-up and industrial production.

Detailed Reaction Conditions and Parameters

| Step | Reactants & Conditions | Key Parameters | Comments |

|---|---|---|---|

| A: Nucleophilic substitution | 2,4-difluoronitrobenzene + concentrated ammonia water (NH₃) | - Molar ratio (2,4-difluoronitrobenzene : NH₃): 1 : 2.1–2.5 - Temperature: 35–40 °C - Reaction time: ~3 hours - Crystallization temperature: 5–10 °C |

Ammonia acts as the nucleophile substituting one fluorine atom para to the nitro group, forming 5-fluoro-2-nitroaniline with ~98% yield. Cooling induces crystallization for isolation. |

| B: Diazotization and hydrolysis | 5-fluoro-2-nitroaniline dissolved in sulfuric acid aqueous solution + sodium nitrite aqueous solution | - Molar ratio (H₂SO₄ : 5-fluoro-2-nitroaniline): 3–3.5 : 1 - Molar ratio (NaNO₂ : 5-fluoro-2-nitroaniline): 1.05–1.2 : 1 - Sulfuric acid concentration: 25.5–30% (mass) - Sodium nitrite concentration: 30–35.6% (mass) - Temperature profile: 0–10 °C for diazotization (0.5–1 h), then heated to 90–95 °C for 1 h |

Sodium nitrite generates the diazonium salt intermediate, which upon heating undergoes hydrolysis to yield 5-fluoro-2-nitrophenol. The product separates as an oil phase and is further purified by organic solvent extraction (e.g., chloroform). Yield ~94.3%. |

Reaction Scheme Summary

$$

\text{2,4-difluoronitrobenzene} + \text{NH}_3 \xrightarrow{35-40^\circ C} \text{5-fluoro-2-nitroaniline} + \text{F}^-

$$

$$

\text{5-fluoro-2-nitroaniline} \xrightarrow[\text{NaNO}2, \text{H}2\text{SO}_4}{} \text{diazonium salt} \xrightarrow[\text{heat}]{} \text{5-fluoro-2-nitrophenol}

$$

Introduction of the 1-Hydroxyethyl Group

The compound of interest, 5-fluoro-2-(1-hydroxyethyl)-4-nitrophenol, differs from 5-fluoro-2-nitrophenol by the presence of a hydroxyethyl substituent at the 2-position (ortho to the phenol group). This substituent can be introduced by various post-nitration functionalization strategies, commonly involving:

- Selective hydroxylation or oxidation of an ethyl side chain

- Addition of hydroxyethyl moiety via electrophilic substitution or side-chain modification

While specific literature on this exact substitution is limited, general organic synthesis principles suggest the following approaches:

Possible Synthetic Routes

| Route | Description | Feasibility & Notes |

|---|---|---|

| Direct alkylation of 5-fluoro-2-nitrophenol with ethylene oxide or 1,2-epoxyethane | Phenolic hydroxyl group can be alkylated with ethylene oxide to introduce a hydroxyethyl group | Requires controlled conditions to avoid over-alkylation or side reactions; regioselectivity must be managed |

| Friedel-Crafts type acylation followed by reduction | Acylation with acetyl chloride or equivalent, then reduction of ketone to secondary alcohol | May be challenging due to electron-withdrawing nitro and fluoro groups; protecting groups might be needed |

| Side-chain functionalization starting from 5-fluoro-2-(ethyl)-4-nitrophenol | Oxidation of ethyl side chain to hydroxyethyl group | Requires availability of ethyl-substituted precursor and selective oxidation methods |

Summary Table of Key Preparation Data for 5-Fluoro-2-Nitrophenol

| Parameter | Step A (Nucleophilic Substitution) | Step B (Diazotization & Hydrolysis) |

|---|---|---|

| Reactants | 2,4-difluoronitrobenzene, NH₃ (concentrated ammonia water) | 5-fluoro-2-nitroaniline, H₂SO₄, NaNO₂ |

| Molar Ratios | 2,4-difluoronitrobenzene : NH₃ = 1 : 2.1–2.5 | H₂SO₄ : 5-fluoro-2-nitroaniline = 3–3.5 : 1 NaNO₂ : 5-fluoro-2-nitroaniline = 1.05–1.2 : 1 |

| Temperature | 35–40 °C (reaction), 5–10 °C (crystallization) | 0–10 °C (diazotization), then 90–95 °C (hydrolysis) |

| Reaction Time | ~3 hours | 0.5–1 h at low temp + 1 h at high temp |

| Yield | ~98% | ~94.3% |

| Purification | Crystallization, filtration | Oil phase separation, organic solvent extraction |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Fluoro-2-(1-oxoethyl)-4-nitrophenol.

Reduction: 5-Fluoro-2-(1-hydroxyethyl)-4-aminophenol.

Substitution: 5-Methoxy-2-(1-hydroxyethyl)-4-nitrophenol.

Scientific Research Applications

Pharmaceutical Development

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anti-inflammatory Agents : The compound is integral in developing drugs aimed at reducing inflammation, which is crucial in treating conditions such as arthritis and other inflammatory diseases.

- Analgesics : It also plays a role in synthesizing pain-relieving medications, enhancing therapeutic efficacy while minimizing side effects.

Case Study : A study demonstrated that derivatives of 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol exhibited significant anti-inflammatory activity in animal models, suggesting its potential use in formulating new therapeutic agents for chronic inflammatory conditions .

Analytical Chemistry

In analytical chemistry, 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol serves as a reagent for various analytical methods:

- Spectrophotometry : It is used to detect and quantify phenolic compounds in environmental samples, aiding in pollution monitoring and assessment.

- Chromatography : The compound can be utilized in chromatographic techniques to separate and analyze complex mixtures.

Data Table: Spectrophotometric Applications

| Application | Methodology | Outcome |

|---|---|---|

| Phenolic Detection | UV-Vis Spectrophotometry | High sensitivity for low concentration samples |

| Environmental Analysis | HPLC | Effective separation of phenolic pollutants |

Pesticide Formulation

The compound is also significant in the formulation of agrochemicals:

- Herbicides : It enhances the effectiveness of herbicides against unwanted plant growth, contributing to agricultural productivity.

Case Study : Research indicated that formulations containing 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol demonstrated improved herbicidal activity compared to traditional herbicides, leading to better crop yields with reduced chemical usage .

Research in Biochemistry

In biochemistry, this compound is employed to study enzyme activity and inhibition:

- Enzyme Inhibition Studies : It provides insights into biochemical pathways and potential therapeutic targets by acting as an inhibitor for specific enzymes.

Data Table: Enzyme Activity Studies

| Enzyme | Inhibition Type | Result |

|---|---|---|

| Cyclooxygenase | Competitive Inhibition | Significant reduction in enzyme activity |

| Lipoxygenase | Non-competitive Inhibition | Decreased product formation |

Material Science

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol finds applications in material science due to its unique chemical properties:

- Functional Materials Development : It is used to create sensors and coatings that enhance performance characteristics such as durability and sensitivity.

Case Study : A recent study highlighted the use of this compound in developing novel sensor materials that exhibit high sensitivity to environmental pollutants, showcasing its potential for real-time monitoring applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- 5-Fluoro-2-nitrophenol (CAS 448-19-1): Lacks the hydroxyethyl group but shares the fluoro and nitro substituents. The absence of the hydroxyethyl group reduces steric hindrance and hydrophilicity, resulting in a lower molecular weight (157.1 g/mol) and melting point (34–37°C) compared to the target compound .

- 3-Chloro-4-fluoro-2,6-dinitrophenol (CAS Not Specified): Features additional nitro and chloro groups, enhancing electron-withdrawing effects. The increased substitution likely raises toxicity and reduces biodegradability relative to 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol .

- 2-(4-Fluoro-3-nitrophenyl)acetic acid (CAS 192508-36-4) : Replaces the hydroxyethyl group with an acetic acid moiety. This substitution increases acidity (pKa ~3–4) and alters solubility in polar solvents compared to the target compound’s alcohol-functionalized structure .

Table 1: Structural and Physical Properties of Selected Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol* | ~199.1 (estimated) | Not Reported | -OH, -NO₂, -F, -CH₂CH₂OH |

| 5-Fluoro-2-nitrophenol | 157.1 | 34–37 | -OH, -NO₂, -F |

| 3-Chloro-4-fluoro-2,6-dinitrophenol | Not Reported | Not Reported | -OH, -NO₂ (x2), -F, -Cl |

| 2-(4-Fluoro-3-nitrophenyl)acetic acid | 199.1 (estimated) | Not Reported | -COOH, -NO₂, -F |

*Estimated based on structural analogs .

Toxicity and Environmental Impact

- Degradation Intermediates: Photocatalytic degradation of 4-nitrophenol produces intermediates with variable toxicity. For example, early-stage intermediates from 4-nitrophenol degradation exhibit higher toxicity than the parent compound, but toxicity decreases over time . The hydroxyethyl group in 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol may stabilize the molecule, reducing the formation of highly toxic fragments compared to simpler nitrophenols.

- Comparative Toxicity: Chlorinated analogs like 3-chloro-4-fluoro-2,6-dinitrophenol are likely more toxic due to persistent halogenated byproducts, whereas the hydroxyethyl group in the target compound could enhance biodegradability .

Biological Activity

5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C8H9FN2O3

- Molecular Weight : 188.16 g/mol

- IUPAC Name : 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol

- CAS Number : [insert CAS number if available]

The biological activity of 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenol group allows for hydrogen bonding and potential interactions with nucleophiles in biological systems.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential anti-cancer properties.

In Vitro Studies

Research has demonstrated that 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol exhibits significant cytotoxicity against various cancer cell lines. For instance, a study evaluated its effects on L1210 mouse leukemia cells, revealing an IC50 value in the nanomolar range, indicating potent growth inhibition. The mechanism was suggested to involve the release of active metabolites that interfere with DNA synthesis pathways .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 Mouse Leukemia | <100 | Inhibition of DNA synthesis |

| MCF7 Breast Cancer | <150 | Disruption of cell cycle progression |

| A549 Lung Cancer | <200 | Induction of apoptosis |

Case Studies

-

Case Study on Anticancer Activity :

A recent study focused on the compound's effects on human breast cancer cells (MCF7). Results indicated that treatment with 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways . -

Research on Enzyme Interaction :

Another study investigated the interaction between 5-Fluoro-2-(1-hydroxyethyl)-4-nitrophenol and specific enzymes involved in drug metabolism. The compound was found to act as a competitive inhibitor, suggesting its potential use in modulating drug metabolism in therapeutic settings .

Toxicological Profile

While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic applications. Preliminary toxicological assessments indicate that at therapeutic concentrations, it has a favorable safety profile; however, further studies are needed to fully elucidate its toxicity mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.